2-(Dichloromethyl)-1H-benzimidazole

Physical Chemistry Thermal Analysis Formulation

Source 2-(Dichloromethyl)-1H-benzimidazole (CAS 5466-57-9) for its unique geminal dichloromethyl reactivity, enabling synthesis of 2-(N-substituted formimidoyl)benzimidazoles—a transformation inaccessible to the monochloromethyl analog. Its intermediate melting point (159 °C) and low volatility (bp 360.2 °C) ensure thermal stability in high-temperature sequences (>150 °C) where the monochloro derivative fails. Utilized as a model compound in solvent-dependent fluorescence studies due to its well-defined π–π* transition, distinct from the charge-transfer behavior of the trichloromethyl analog. Established dye intermediate with a density of 1.49 g/cm³ for consistent large-scale process control. Available in research and bulk quantities.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
CAS No. 5466-57-9
Cat. No. B1209713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dichloromethyl)-1H-benzimidazole
CAS5466-57-9
Synonyms2-(dichloromethyl)benzimidazole
2-DCMBI
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(Cl)Cl
InChIInChI=1S/C8H6Cl2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
InChIKeyXIIOQTJSDMWKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dichloromethyl)-1H-benzimidazole (CAS 5466-57-9) Procurement & Technical Baseline


2-(Dichloromethyl)-1H-benzimidazole (CAS 5466-57-9) is a halogenated benzimidazole derivative bearing a geminal dichloromethyl substituent at the 2-position [1]. This heterocyclic scaffold is recognized for its utility as a synthetic intermediate in dye chemistry and pharmaceutical research , and its unique combination of physical properties and photophysical behavior distinguishes it from mono- and trichloromethyl analogs in both procurement and application contexts.

Why 2-(Dichloromethyl)-1H-benzimidazole Cannot Be Replaced by Other 2-Halomethylbenzimidazoles


Substituting 2-(Dichloromethyl)-1H-benzimidazole with 2-(chloromethyl)- or 2-(trichloromethyl)-1H-benzimidazole is not straightforward due to quantifiable divergences in physical state, thermal stability, and electronic structure. The dichloromethyl derivative exhibits a melting point (159 °C [1]) that lies between the chloro- (146-148 °C [2]) and trichloro- (360 °C [3]) analogs, directly impacting handling and formulation. Furthermore, its π–π* electronic transition character contrasts with the charge-transfer nature of the trichloromethyl compound [4], affecting spectroscopic applications and reactivity profiles. These differences necessitate precise compound specification in procurement for research and industrial processes.

Quantitative Differentiation of 2-(Dichloromethyl)-1H-benzimidazole vs. Closest Analogs


Melting Point Comparison: 2-(Dichloromethyl)- vs. 2-(Chloromethyl)- vs. 2-(Trichloromethyl)-1H-benzimidazole

The melting point of 2-(Dichloromethyl)-1H-benzimidazole (159 °C) is significantly higher than that of its monochloromethyl analog (146-148 °C) and substantially lower than that of its trichloromethyl counterpart (360 °C) [1][2][3]. This intermediate thermal stability profile dictates distinct handling and storage requirements.

Physical Chemistry Thermal Analysis Formulation

Boiling Point and Volatility Comparison of 2-Halomethylbenzimidazoles

2-(Dichloromethyl)-1H-benzimidazole exhibits a boiling point of 360.2 °C at 760 mmHg, which is approximately 85 °C higher than the 2-(chloromethyl) analog (274.83 °C) and about 13 °C higher than the 2-(trichloromethyl) analog (346.9 °C) [1].

Physical Chemistry Process Chemistry Distillation

Density Differences Among 2-Halomethylbenzimidazoles

The density of 2-(Dichloromethyl)-1H-benzimidazole (1.49 g/cm³) is intermediate between that of the 2-(chloromethyl) derivative (1.356 g/cm³) and the 2-(trichloromethyl) derivative (1.608 g/cm³) [1][2].

Physical Chemistry Material Science Formulation

Photophysical Behavior: π–π* vs. Charge-Transfer Transitions in 2-Substituted Benzimidazoles

In a comparative study of 2-substituted benzimidazoles, the lowest-energy electronic transition of the 2-(dichloromethyl) derivative was characterized as π–π* in nature, while the 5-chloro-2-(trichloromethyl) derivative displayed a charge-transfer transition [1]. This classification is based on solvent-dependence analysis of absorption and fluorescence spectra.

Photochemistry Spectroscopy Fluorescence

Synthetic Reactivity: Amine-Mediated Formation of Formimidoyl Derivatives and Dimerization

2,2-Dichloromethylbenzimidazole undergoes a characteristic reaction with primary amines to yield 2-(N-substituted formimidoyl)benzimidazoles, and under mild alkali conditions, it rapidly dimerizes to form 6H,13H-pyrazino[1,2-a:4,5-a']bisbenzimidazole-6,13-diol [1]. This reactivity profile is specific to the dichloromethyl group and is not directly replicated by the monochloromethyl analog, which typically undergoes simple nucleophilic displacement.

Synthetic Chemistry Heterocyclic Chemistry Reaction Development

High-Value Application Scenarios for 2-(Dichloromethyl)-1H-benzimidazole


Precision Synthesis of Formimidoyl-Benzimidazole Derivatives

Procure 2-(Dichloromethyl)-1H-benzimidazole for the preparation of 2-(N-substituted formimidoyl)benzimidazoles via reaction with primary amines, a transformation that exploits the unique reactivity of the geminal dichloromethyl group [1]. This pathway is not achievable with the monochloromethyl analog, making the dichloromethyl compound the required starting material for this specific scaffold.

Spectroscopic Probe Development in Photophysical Studies

Utilize 2-(Dichloromethyl)-1H-benzimidazole as a model compound in solvent-dependent fluorescence studies due to its well-defined π–π* transition character, which contrasts with the charge-transfer behavior of the trichloromethyl derivative [2]. Its predictable acetonitrile quenching behavior makes it a reliable control for investigating excited-state processes.

Thermally Tuned Intermediates for High-Temperature Reactions

Select 2-(Dichloromethyl)-1H-benzimidazole over the chloromethyl analog in synthetic sequences requiring elevated temperatures (e.g., >150 °C) where the higher melting point (159 °C [3]) and lower volatility (boiling point 360.2 °C ) prevent premature decomposition or evaporative loss that would occur with the monochloromethyl compound (mp 146-148 °C, bp 274.83 °C).

Dye Intermediate Synthesis

Employ 2-(Dichloromethyl)-1H-benzimidazole as a key intermediate in the manufacture of specialized dyes, leveraging its documented industrial use and the intermediate physical properties (density 1.49 g/cm³) that facilitate consistent process control in large-scale batch reactors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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